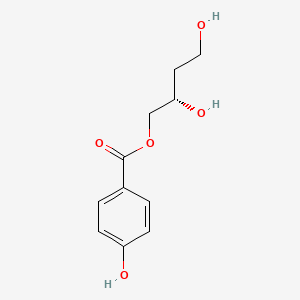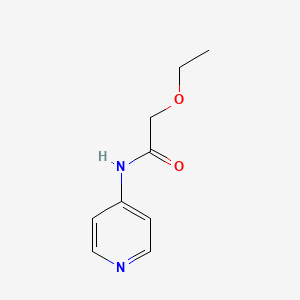
CID 78064681
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 78064681” is a chemical entity listed in the PubChem database
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 78064681 involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of similar compounds often involves steps such as acid digestion, microwave-assisted acid digestion, and other advanced chemical techniques .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This may include the use of specialized equipment and optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
CID 78064681 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include acids, bases, oxidizing agents, and reducing agents. The specific conditions, such as temperature, pressure, and solvent, are crucial for the successful completion of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Applications De Recherche Scientifique
CID 78064681 has a wide range of scientific research applications. It is used in various fields, including:
Chemistry: As a reagent or intermediate in chemical synthesis.
Biology: For studying biological processes and interactions.
Industry: Utilized in the production of materials and chemicals with specific properties .
Mécanisme D'action
The mechanism of action of CID 78064681 involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The detailed molecular targets and pathways are typically elucidated through experimental studies and computational modeling .
Comparaison Avec Des Composés Similaires
Similar Compounds
CID 78064681 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include those with analogous functional groups or similar molecular frameworks .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and potential applications. Comparing it with similar compounds helps highlight its unique features and potential advantages in various applications.
Conclusion
This compound is a compound with significant potential in scientific research and industrial applications. Its unique chemical properties, diverse reactions, and wide range of applications make it a valuable compound for further study and development.
Propriétés
Formule moléculaire |
C5H2F3Si |
|---|---|
Poids moléculaire |
147.15 g/mol |
InChI |
InChI=1S/C5H2F3Si/c6-3-1-4(7)9-5(8)2-3/h1-2H |
Clé InChI |
WSVXGNVJWXVTEA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C([Si]=C1F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-6-{[(2-{[2-(pyridin-2-YL)ethyl]sulfanyl}ethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15167932.png)
![{3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol](/img/structure/B15167938.png)

![1-(2-Chloroethoxy)-4-{4-[(propan-2-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B15167955.png)



![2-{[(1,3,3,3-Tetrafluoroprop-1-en-1-yl)oxy]methyl}oxirane](/img/structure/B15167979.png)

![2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B15167993.png)



